molecular formula C13H10Cl2N2O2 B2582720 5,6-dichloro-N-(2-methoxyphenyl)pyridine-3-carboxamide CAS No. 848336-36-7

5,6-dichloro-N-(2-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B2582720
CAS No.: 848336-36-7
M. Wt: 297.14
InChI Key: AGALDZFPQXRWOJ-UHFFFAOYSA-N
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Description

5,6-dichloro-N-(2-methoxyphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H10Cl2N2O2 and a molecular weight of 297.1367 g/mol . This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyridine ring, a methoxy group attached to the phenyl ring, and a carboxamide group at the 3 position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-(2-methoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 5,6-dichloronicotinic acid with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-(2-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions would depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

5,6-dichloro-N-(2-methoxyphenyl)pyridine-3-carboxamide has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dichloro-N-(2-methoxyphenyl)pyridine-3-carboxamide is unique due to the presence of both chlorine atoms and the methoxyphenyl group, which can influence its chemical reactivity and potential biological activity.

Properties

IUPAC Name

5,6-dichloro-N-(2-methoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-19-11-5-3-2-4-10(11)17-13(18)8-6-9(14)12(15)16-7-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGALDZFPQXRWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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